(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane is a silane compound characterized by the presence of an octadienyl group and two methoxymethyl substituents. This compound falls under the category of organosilicon compounds, which are widely used in various chemical applications due to their unique properties.
This compound can be synthesized from its precursors, primarily involving the reaction of dimethoxymethylsilane with 3,7-dimethyl-2,6-octadienol or similar derivatives. The synthesis methods often utilize standard organic chemistry techniques including condensation reactions and silane coupling reactions.
The synthesis of (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane typically involves the following steps:
The molecular structure of (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane features a silane backbone with two methoxymethyl groups and a long hydrocarbon chain derived from octadiene.
CC(=C(C)C=C(C)C)OC(C)(C)O.The primary reactions involving (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane include:
The mechanism of action for (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane primarily involves its reactivity as a silane coupling agent. It can bond with various substrates through its silanol groups after hydrolysis.
(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane has several scientific uses:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9